molecular formula C11H18O6 B1347613 1,3-Dioxolane-2,2-diacetic acid, diethyl ester CAS No. 71022-90-7

1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Cat. No. B1347613
CAS RN: 71022-90-7
M. Wt: 246.26 g/mol
InChI Key: YNNQXNJEKFCZLF-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2,2-diacetic acid, diethyl ester is an organic compound that belongs to the class of dioxolanes. It is a colorless liquid with a boiling point of 134-136 °C and a melting point of -77 °C. It is soluble in water and alcohol, and is used in the synthesis of other compounds such as 1,3-dioxolanes and 1,3-dioxanes. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Scientific Research Applications

Herbicidal Activity

Research conducted by Raskildina et al. (2018) demonstrates the herbicidal activity of esters and amides, including those based on 1,3-dioxolane derivatives. They found that the 1,3-dioxalane ester of 2,4-dichlorophenoxyacetic acid exhibited superior herbicidal activity compared to standard preparations. This suggests a promising avenue for developing herbicidal agents incorporating 1,3-dioxolane structures (Raskildina et al., 2018).

Synthetic Chemistry

1,3-Dioxolane-2,2-diacetic acid, diethyl ester and its derivatives are used in various synthetic chemistry applications. McMurry and Richardson (1967) explored reactions of formaldehyde with methylene compounds, leading to the creation of esters and diacetates, signifying the compound's versatility in synthesizing diverse chemical structures (McMurry & Richardson, 1967).

Eissmann et al. (2012) synthesized derivatives of tartaric ester and acid, linking hydroxy groups via cyclic acetal (1,3-dioxolane) to a rigid core. This research highlights the structural applications of 1,3-dioxolane in modifying molecular geometry and intermolecular interactions (Eissmann et al., 2012).

Polymerization

Tada, Saegusa, and Furukawa (1966) investigated the polymerization of 2-vinyl-1,3-dioxolane. Theyfound that at low temperatures, cationic catalysts induced the polymerization of 2-vinyl-1,3-dioxolane, leading to the formation of polymers containing dioxolane rings and ester units. This study provides insight into the utilization of 1,3-dioxolane derivatives in polymer chemistry (Tada, Saegusa, & Furukawa, 1966).

Pharmaceutical Intermediates

Protease-mediated separation techniques for diastereomers of 1,3-dioxolane derivatives, as explored by Janes, Cimpoia, and Kazlauskas (1999), are significant for the synthesis of dioxolane nucleosides. These nucleosides are important in antiviral and anticancer drug development. Their study demonstrates the potential of 1,3-dioxolane derivatives in the creation of precise pharmaceutical intermediates (Janes, Cimpoia, & Kazlauskas, 1999).

properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQXNJEKFCZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298037
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2,2-diacetic acid, diethyl ester

CAS RN

71022-90-7
Record name 71022-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 1,3-acetonedicarboxylate (12 g, 59.3 mmol), ethyleneglycol (9.93 mL, 178 mmol), and p-toluenesulfonic acid monohydrate (564 mg, 2.97 mmol) in benzene (80 mL) was refluxed under heating removing water for 10 h by Dean-Stark trap. The benzene layer was washed with a saturated aqueous sodium bicarbonate solution and brine. The solvent was distilled away and the residue obtained was purified by flash chromatography (10 to 40% EtOAc in heptanes) yielding diethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate (42%). LCMS (m/z): 247.2 (MH+), 0.65 min; 1H NMR (400 MHz, CDCl3) δ ppm 4.17 (q, J=7.04 Hz, 4H) 4.03 (s, 4H) 2.95 (s, 4H) 1.27 (t, J=7.24 Hz, 6H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.93 mL
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dioxolane-2,2-diacetic acid, diethyl ester
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1,3-Dioxolane-2,2-diacetic acid, diethyl ester
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1,3-Dioxolane-2,2-diacetic acid, diethyl ester
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1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 5
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1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 6
1,3-Dioxolane-2,2-diacetic acid, diethyl ester

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